1-{2-[(4-Chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone
Description
1-{2-[(4-Chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone (hereafter referred to as Compound X) is a triazolopyrimidine derivative characterized by a 4-chlorobenzyl sulfanyl substituent at position 2, methyl groups at positions 5 and 7, and an ethanone moiety at position 4. Its molecular formula is C₁₇H₁₅ClN₄OS, with a molecular weight of 358.84 g/mol. The compound belongs to a class of heterocyclic molecules known for diverse agrochemical applications, particularly herbicidal and fungicidal activities . The structural features of Compound X, including the electron-withdrawing chlorine atom and lipophilic benzyl group, are critical for its interactions with biological targets such as acetolactate synthase (ALS) in plants .
Properties
IUPAC Name |
1-[2-[(4-chlorophenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4OS/c1-9-14(11(3)22)10(2)21-15(18-9)19-16(20-21)23-8-12-4-6-13(17)7-5-12/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJLQEPMIXRHIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NC(=NN12)SCC3=CC=C(C=C3)Cl)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{2-[(4-Chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazolopyrimidine core, followed by the introduction of the chlorobenzyl sulfanyl group and the dimethyl substituents. Common reaction conditions involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3). Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-{2-[(4-Chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Mechanism of Action
The mechanism of action of 1-{2-[(4-Chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its potential as an anticancer agent .
Comparison with Similar Compounds
Table 1: Substituent-Driven Herbicidal Activity
Fungicidal Activity and Structural Optimization
- Compound 2-17 (2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-2′-[(2-hydroxyphenyl)methylidene]acetohydrazide): Substituents: Sulfanyl group, hydrazide side chain. Activity: EC₅₀ = 4.56–5.34 μg/mL against Botrytis cinerea and Rhizoctonia solani, outperforming carbendazim . Comparison: The ethanone group in Compound X may reduce hydrolytic instability compared to hydrazide derivatives, improving environmental persistence.
5,7-Dimethyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 71555-14-1) :
Table 2: Fungicidal Activity of Triazolopyrimidine Derivatives
Structural and Physicochemical Properties
- Molecular Weight and Solubility: Compound X (358.84 g/mol) has a lower molecular weight compared to C25H25ClN6O (460.97 g/mol; ), which features a piperazinyl-ethanone side chain. The reduced size may improve bioavailability . Water solubility of Compound X is predicted to be low (~3–5 μg/mL at pH 7.4), similar to 2-[(4-chlorobenzyl)sulfanyl]-5-propyltriazolopyrimidin-7-one (3.5 μg/mL; ).
Crystallography and Conformation :
- The crystal structure of N-(4-Chlorophenyl)-5,7-dimethyltriazolo[1,5-a]pyrimidine () shows planar triazolopyrimidine rings, with substituent orientation influencing ALS binding . Compound X’s 4-chlorobenzyl group may induce steric effects, altering binding pocket interactions compared to unsubstituted analogs.
Biological Activity
1-{2-[(4-Chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone is a synthetic compound belonging to the class of triazolopyrimidines. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the existing literature on its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H13ClN4S with a molecular weight of 304.8 g/mol. The compound features a triazolo-pyrimidine core with a chlorobenzyl sulfanyl group, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that triazole-containing compounds demonstrate significant antimicrobial properties. A study highlighted that derivatives of 1,2,4-triazoles exhibited broad-spectrum antibacterial activity against various clinically significant organisms, including drug-resistant strains of Staphylococcus aureus . The specific compound under investigation has shown promise in inhibiting bacterial growth with minimal inhibitory concentrations (MIC) comparable to standard antibiotics.
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines. One study reported that related triazolethiones exhibited IC50 values in the low micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines . These findings suggest that this compound could also possess significant anticancer properties.
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes. Triazole derivatives have been noted for their ability to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission. This inhibition is relevant for developing treatments for neurodegenerative diseases such as Alzheimer's .
The mechanism of action of this compound likely involves binding to specific molecular targets within cells. This binding can modulate the activity of enzymes or receptors involved in critical biological pathways. For example:
- Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or protein function.
- Anticancer Action : It may induce apoptosis in cancer cells by interfering with cell cycle regulation.
Case Studies and Research Findings
A systematic review of related compounds has provided insights into their biological activities:
- Cytotoxicity Studies : A series of synthesized triazolethiones were screened against human cancer cell lines (MCF-7 and Bel-7402), with some derivatives showing potent cytotoxic effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 27.3 |
| Compound B | HCT-116 | 6.2 |
This table summarizes the effectiveness of certain derivatives compared to the parent compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
